molecular formula C8H10ClF2NO B3250639 (S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride CAS No. 2044705-93-1

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride

Cat. No. B3250639
M. Wt: 209.62
InChI Key: NFBOQSJNFZSBBC-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride” is a chiral compound that belongs to the family of alcohols . It has attracted much attention due to its potential biological and pharmaceutical applications.


Synthesis Analysis

The synthesis of similar compounds, such as “(S)-1-(3,5-difluorophenyl)ethanol”, has been reported. It can be synthesized through various methods, such as asymmetric reduction of 3,5-difluorophenylacetone using baker’s yeast, catalytic hydrogenation of 3,5-difluorophenylacetone with a Ruthenium catalyst, and reduction of the corresponding ketone using chiral reducing agents such as borane or lithium aluminium hydride.


Molecular Structure Analysis

The molecular formula of “(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride” is C8H8F2O . The InChI key is UEGDJZYKJPZJAA-YFKPBYRVSA-N .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the formation of esters via Steglich-type reactions has been reported . Optimum reaction conditions have been identified after high-throughput screening of solvent-reagent combinations .


Physical And Chemical Properties Analysis

“(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride” is a colorless liquid that is soluble in water and organic solvents such as methanol, ethanol, and acetone. The boiling point is 192 °C, and the melting point is 65-68 °C. The refractive index is 1.497.

Safety And Hazards

“(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride” has been reported to be a mild skin and eye irritant . It has been classified as a category 3 substance by the Globally Harmonized System of Classification and Labelling of Chemicals for its mild irritant properties .

properties

IUPAC Name

(2S)-2-amino-2-(3,5-difluorophenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBOQSJNFZSBBC-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)[C@@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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